molecular formula C7H7NO B1330957 3-Furancarbonitrile, 2,5-dimethyl- CAS No. 89149-69-9

3-Furancarbonitrile, 2,5-dimethyl-

Cat. No. B1330957
CAS RN: 89149-69-9
M. Wt: 121.14 g/mol
InChI Key: HNZSIJYEHRTXHF-UHFFFAOYSA-N
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Description

3-Furancarbonitrile, 2,5-dimethyl- is a chemical compound with the molecular formula C7H7NO . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of 3-Furancarbonitrile, 2,5-dimethyl- can be analyzed using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectra can provide information about the vibrational bands of the molecule . Density Functional Theory (DFT) can be used to optimize the geometry, frequency, and intensity of these vibrational bands .


Chemical Reactions Analysis

The chemical reactions involving 3-Furancarbonitrile, 2,5-dimethyl- are part of the broader field of furan chemistry . Furan derivatives can participate in a variety of reactions, leading to the synthesis of numerous simple and complex chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Furancarbonitrile, 2,5-dimethyl- include its molecular weight, which is 121.14 g/mol. More detailed properties such as melting point, boiling point, and solubility would require additional information or experimental data.

Scientific Research Applications

Spectroscopic Analysis

The compound is used in vibrational spectroscopic studies , including FT-IR and FT-Raman spectroscopy . These techniques are crucial for understanding the molecular structure and dynamics, as they provide information about the vibrational modes of a molecule. The data obtained can help in the identification and characterization of substances in various states.

Electronic Structure Analysis

“3-Furancarbonitrile, 2,5-dimethyl-” serves as a subject for HOMO-LUMO analysis . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting how a molecule will interact with other substances, which is vital for designing drugs and new materials.

Electrostatic Potential Surface Mapping

The compound’s electrostatic potential surface has been mapped to gain insights into charge density distribution and chemical reactivity . This information is essential for understanding how a molecule will behave in different chemical reactions, which is beneficial for synthetic chemistry and drug design.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy: uses “3-Furancarbonitrile, 2,5-dimethyl-” to calculate chemical shifts, which are indicative of the electronic environment around nuclei . This is particularly useful in structural biology and organic chemistry for elucidating the structure of complex molecules.

Nonlinear Optical Properties

The compound’s first-order hyperpolarizability is studied to explore its potential in nonlinear optics . Materials with high hyperpolarizability are sought after for applications in optical switching and modulation, which are key components in telecommunications and information processing.

Biomass Conversion

In the context of sustainable chemistry, “3-Furancarbonitrile, 2,5-dimethyl-” is part of the broader class of furan platform chemicals derived from biomass . These chemicals are pivotal for developing bio-based materials, which are alternatives to petroleum-derived substances, thus reducing reliance on fossil fuels.

Future Directions

The future directions in the study and application of 3-Furancarbonitrile, 2,5-dimethyl- and other furan derivatives are likely to involve the continued exploration of biomass as a renewable starting material . There is also potential for the development of new synthesis methods and the discovery of new applications for these compounds .

properties

IUPAC Name

2,5-dimethylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZSIJYEHRTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348979
Record name 3-furancarbonitrile, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89149-69-9
Record name 3-furancarbonitrile, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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